REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[CH2:7][C:6]([NH:15][C:16](=[O:28])[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH:24]=[C:25]([CH3:27])[CH3:26])([C:12]([OH:14])=[O:13])[CH2:5]2>C(O)(=O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[CH2:7][C:6]([NH:15][C:16](=[O:28])[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:18]=1[CH2:24][CH:25]([CH3:26])[CH3:27])([C:12]([OH:14])=[O:13])[CH2:5]2
|
Name
|
5,6-Difluoro-2-[3-methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CC(CC2=CC1F)(C(=O)O)NC(C1=C(C(=CC=C1)C)C=C(C)C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
134 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
55 psi, 95° C., overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration through a pre-column (10 g silica gel)
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The combined organic solution is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CC(CC2=CC1F)(C(=O)O)NC(C1=C(C(=CC=C1)C)CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |